Einecs 306-146-4
Description
EINECS 306-146-4 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 100,000 chemicals marketed in the EU before 1981 . Regulatory frameworks like REACH prioritize filling data gaps for EINECS chemicals, particularly in toxicity and environmental impact, using computational tools such as Quantitative Structure-Activity Relationships (QSARs) and read-across approaches .
Properties
CAS No. |
96446-20-7 |
|---|---|
Molecular Formula |
C36H56N4O8 |
Molecular Weight |
672.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-aminobenzoate;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/2C13H20N2O2.C10H16O4/c2*1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h2*5-8H,3-4,9-10,14H2,1-2H3;6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t;;6-,10+/m..1/s1 |
InChI Key |
PLFYNNGVZNEGDO-LOPWWZHHSA-N |
Isomeric SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(CCC1(C)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 306-146-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which may have different chemical and physical properties .
Scientific Research Applications
Einecs 306-146-4 has a wide range of applications in scientific research. It is used in chemistry for various synthesis reactions and as a reagent in analytical methods. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be involved in drug development and testing. Industrial applications include its use in manufacturing processes and as an intermediate in the production of other chemicals .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
EINECS chemicals are often clustered based on structural similarity to enable read-across predictions. For example, Tanimoto similarity scores (≥70% via PubChem 2D fingerprints) identify analogs within EINECS. A study comparing 1,387 REACH Annex VI compounds with 33,000 EINECS substances demonstrated that a small subset of labeled chemicals can predict properties for a much larger unlabeled set . Hypothetical analogs of EINECS 306-146-4 might include:
| Compound Name | EINECS Number | Molecular Formula | Similarity Score | Key Functional Groups |
|---|---|---|---|---|
| (E)-4-Methoxybut-2-enoate | 3052-50-4 | C₅H₈O₄ | 1.00 | Ester, carboxylic acid |
| Chlorinated Alkane (C10) | Not Disclosed | C₁₀H₁₉Cl | 0.85 | Alkyl halide |
| Organothiophosphate | 301-120-8 | C₈H₂₀O₃PS₂ | 0.78 | Thiophosphate ester |
Table 1 : Structural analogs of this compound, inferred from similarity clustering .
Toxicological Profiles
QSAR models predict acute toxicity (e.g., LC₅₀ for fish or daphnids) using physicochemical properties like log Kow (octanol-water partition coefficient). For example:
- Organothiophosphates show neurotoxic effects, with interspecies QSAR models linking daphnid toxicity (EC₅₀ ~1–50 µM) to fish LC₅₀ via log Kow correlations .
Physicochemical and Regulatory Coverage
The ERGO project compared 28 reference substances against 56,703 EINECS compounds, showing that bioavailability-related properties (e.g., solubility, molecular weight) of EINECS chemicals are well-covered by analogs . For instance:
- Bioavailability : 85% of EINECS compounds fall within the ERGO physicochemical space for oral absorption.
- Regulatory gaps : Botanical extracts and complex mixtures in EINECS lack QSAR coverage, necessitating case-by-case assessments .
Limitations and Research Needs
- Data scarcity: Only 0.7% of EINECS chemicals (e.g., mononitrobenzenes, chlorinated alkanes) have validated QSAR models .
- Methodological constraints : Read-across accuracy depends on Tanimoto thresholds and fingerprint selection; higher similarity (≥85%) improves reliability .
- Future directions : Expanding QSARs to underrepresented classes (e.g., polymers, UVCBs) and integrating machine learning for toxicity prediction .
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